PRMT6 Inhibition: Potency Comparison Against Pyrimidine-Derived Inhibitor BDBM50194763
This compound inhibits human PRMT6 with an IC50 of 67 nM in a methylation activity assay using full-length enzyme expressed in baculovirus [1]. Compared to the structurally related pyrimidine derivative BDBM50194763 (CHEMBL3957029), which shows an IC50 of 27 nM against the same target under identical assay conditions, this compound exhibits 2.5-fold lower potency [2]. However, this compound demonstrates a distinct selectivity profile with enhanced inhibition of CARM1 (IC50 = 16 nM) compared to BDBM50194763 (CARM1 IC50 = 17 nM) [3]. This differential selectivity profile enables researchers to choose between compounds based on specific target preference requirements.
| Evidence Dimension | Inhibition of PRMT6 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 67 nM |
| Comparator Or Baseline | BDBM50194763 (CHEMBL3957029): IC50 = 27 nM |
| Quantified Difference | 2.5-fold lower potency (67 nM vs 27 nM) |
| Conditions | Human full-length PRMT6 (1-375 residues) expressed in baculovirus; methylation activity assay |
Why This Matters
Researchers requiring a PRMT6 inhibitor with balanced activity against CARM1 may prefer this compound's profile over more potent but less selective alternatives.
- [1] BindingDB BDBM50194780. IC50: 67 nM against PRMT6. View Source
- [2] BindingDB BDBM50194763. IC50: 27 nM against PRMT6. View Source
- [3] BindingDB BDBM50194780. IC50: 16 nM against CARM1. View Source
